Dimethyl 4-aminoisophthalate

概要

説明

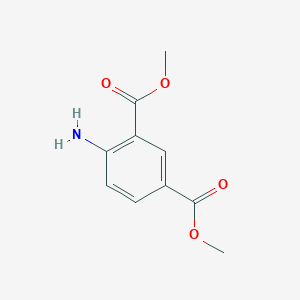

Dimethyl 4-aminoisophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by an amino group. This compound is used in various chemical syntheses and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 4-aminoisophthalate can be synthesized through the reduction of dimethyl 4-nitroisophthalate. The reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. The reaction is performed in an ethyl acetate solvent at a temperature of around 40°C for about 5 hours . The product is then purified through column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反応の分析

Types of Reactions

Dimethyl 4-aminoisophthalate undergoes various chemical reactions, including:

Reduction: The nitro group in dimethyl 4-nitroisophthalate is reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Various nucleophiles under mild conditions.

Esterification: Acidic or basic hydrolysis conditions.

Major Products Formed

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 4-aminoisophthalic acid.

科学的研究の応用

Synthesis Applications

Dimethyl 4-aminoisophthalate serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives that have potential applications in pharmaceuticals and materials science. A notable synthesis example includes its use in coupling reactions to form more complex molecules, which can be employed in drug development.

Example Synthesis Reaction

A specific reaction involving this compound is demonstrated as follows:This compound was synthesized with a yield of 76.3% using a combination of reagents including 1-hydroxy-7-aza-benzotriazole and N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide .

Analytical Applications

In analytical chemistry, this compound is utilized as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability and distinct spectral properties make it an effective compound for method development and validation.

Data Table for Analytical Applications

| Technique | Application | Reference |

|---|---|---|

| HPLC | Method development for pharmaceutical analysis | |

| Mass Spectrometry | Identification of metabolites | |

| NMR Spectroscopy | Structural elucidation of synthesized compounds |

Biological Applications

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug development. The compound's structural features allow it to interact with biological targets, potentially leading to therapeutic applications.

A study exploring the biological activity of various aminobenzoic acid derivatives, including this compound, revealed promising results in inhibiting certain enzymes relevant to cancer treatment. The findings suggest that modifications to the amine group can enhance efficacy against specific cancer cell lines .

作用機序

The mechanism of action of dimethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions can affect the compound’s reactivity and its role in chemical syntheses.

類似化合物との比較

Similar Compounds

Dimethyl 5-aminoisophthalate: Similar structure but with the amino group in a different position.

Dimethyl 4-nitroisophthalate: Precursor to dimethyl 4-aminoisophthalate with a nitro group instead of an amino group.

Dimethyl isophthalate: Lacks the amino group, used in different chemical contexts.

Uniqueness

This compound is unique due to the presence of both ester and amino functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.

生物活性

Dimethyl 4-aminoisophthalate (DMAI) is an organic compound with the molecular formula and a molecular weight of 209.2 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activity of DMAI, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

DMAI is classified as a phthalate ester, characterized by the presence of both amino and carboxyl functional groups. The amino group is positioned para to the carboxyl groups on an isophthalic acid framework, contributing to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| Functional Groups | Amino, Ester |

| Structural Class | Phthalate Ester |

The biological activity of DMAI is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions facilitate its role in several biochemical pathways:

- Enzyme Inhibition: DMAI has been studied as a precursor for synthesizing herbicides that inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), crucial for plant growth.

- Drug Development: The compound has shown promise in drug design, particularly as a building block for synthesizing biologically active derivatives .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of DMAI can significantly influence its biological activity. For instance, derivatives with different substitutions on the aromatic ring have demonstrated varying levels of potency against specific biological targets.

Key Findings:

- Removal of methyl ester groups from active compounds often leads to a complete loss of activity, highlighting the importance of these functional groups .

- The introduction of different substituents can enhance binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

-

Herbicide Development:

- A study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives from DMAI revealed that these compounds effectively target HPPD, leading to significant herbicidal activity. The synthesis yielded high percentages (up to 83%) of desired products.

- Pharmaceutical Applications:

- Toxicity Assessments:

特性

IUPAC Name |

dimethyl 4-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENMFNFBJHLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455051 | |

| Record name | Dimethyl 4-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63746-12-3 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63746-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Dimethyl 4-aminoisophthalate in the development of new herbicides?

A1: this compound is a crucial building block in synthesizing a series of triketone-containing quinazoline-2,4-dione derivatives. These derivatives target the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in plants []. HPPD plays a vital role in the biosynthesis of tocopherols and plastoquinone, essential components for plant growth and development. Inhibiting HPPD disrupts these biosynthetic pathways, ultimately leading to weed death. The research highlights that this compound can be synthesized with a high yield (83%) and serves as a starting point for generating various HPPD inhibitor candidates.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) insights gained from modifying the compounds derived from this compound?

A2: The research explored how different substituents on the quinazoline-2,4-dione scaffold, derived from this compound, affected the AtHPPD inhibitory activity and herbicidal efficacy []. The study found that:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。